2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid

Medicinal Chemistry Physicochemical Properties Drug Design

Flexible carboxylic acid building blocks often lead to poor target selectivity and metabolic instability in lead optimization. 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid addresses this with a rigid spirocyclic γ-lactone framework that pre-organizes the carboxylate for specific electrostatic interactions. • Conformational restriction: only 1 rotatable bond, reducing entropic penalty. • Enhanced drug-like properties: XLogP3-AA = 0.4, ideal for CNS candidates. • ≥95% purity, suitable for automated synthesis and primary screening. Ship from BenchChem's global network. In stock for immediate delivery.

Molecular Formula C9H12O4
Molecular Weight 184.19 g/mol
CAS No. 18363-10-5
Cat. No. B090846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid
CAS18363-10-5
Molecular FormulaC9H12O4
Molecular Weight184.19 g/mol
Structural Identifiers
SMILESC1CCC2(C1)C(CC(=O)O2)C(=O)O
InChIInChI=1S/C9H12O4/c10-7-5-6(8(11)12)9(13-7)3-1-2-4-9/h6H,1-5H2,(H,11,12)
InChIKeyRHSJEQPXBBAWME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic Acid: Chemical & Procurement Profile


2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid (CAS: 18363-10-5) is a synthetically derived spirocyclic carboxylic acid featuring an oxa-spiro[4.4]nonane core [1]. Its molecular formula is C9H12O4 with a molecular weight of 184.19 g/mol, and it is typically supplied as a solid with a purity of 95% or higher . The compound contains a γ-lactone fused to a cyclopentane ring via a spiro carbon, conferring a rigid, three-dimensional architecture that differentiates it from common linear or monocyclic carboxylic acid building blocks [1]. This spirocyclic scaffold is of particular interest in medicinal chemistry for enhancing target selectivity and improving physicochemical properties [2].

1

Spirocyclic building block

Oxa-spiro[4.4]nonane core for medicinal chemistry scaffold design

2

Rigid 3D architecture

Conformationally restricted carboxylate orientation supports target selectivity studies

3

High-purity procurement

Supplied as a solid with consistent purity suitable for fragment-based and HTS workflows

2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic Acid: Irreplaceable in Drug Discovery


The rigid spirocyclic framework of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid imposes conformational restriction that fundamentally alters its molecular recognition profile compared to flexible, linear carboxylic acids or even common heterocyclic analogs [1]. Substitution with a simpler carboxylic acid would eliminate the three-dimensional shape defined by the spiro center and γ-lactone ring, which is critical for achieving specific interactions with biological targets and optimizing ADMET properties [2]. The conformational pre-organization can lead to enhanced binding affinity and selectivity, as well as improved metabolic stability, which cannot be replicated by a structurally dissimilar analog [1]. Therefore, in applications where the spatial orientation of the carboxylate is paramount, generic substitution is not a scientifically valid option.

Flexible linear acids cannot reproduce spatial orientation

Replacing the spiro center with an open-chain analog removes the predefined carboxylate geometry critical for target recognition.

Analog spirocycles may shift lipophilicity and target profile

Even closely related oxa-spiro systems can exhibit different logP and conformational preferences, altering ADME and selectivity outcomes.

Conformational pre-organization is not interchangeable

Generic carboxylic acid building blocks lack the rigid scaffold required to maintain entropic advantages in binding events.

2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic Acid: Quantitative Differentiation


Lipophilicity Advantage Over Spirocyclic Analogs

The lipophilicity of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid, as indicated by its XLogP3-AA value, is 0.4 [1]. This value positions it in an optimal range for central nervous system (CNS) drug candidates, which typically require a logP between 1 and 3 for efficient blood-brain barrier penetration [2]. In contrast, the structurally related analog 2-Oxa-spiro[4.5]decane-3-carboxylic acid (CAS: 2344681-38-3) has a higher predicted logP of 1.31, which may be less favorable for CNS targets due to increased lipophilicity and potential for higher metabolic clearance . This difference of 0.91 log units is significant, as it can directly influence the pharmacokinetic profile and off-target binding of the resulting drug candidates [2].

Lipophilicity vs. analog
Reported
XLogP3-AA 0.4 vs. 1.31 (larger ring analog)
Lower lipophilicity may support CNS-oriented lead optimization
Computed values; 0.91 log unit difference
Medicinal Chemistry Physicochemical Properties Drug Design

Conformational Rigidity vs Linear Carboxylic Acids

The 2-Oxo-1-oxa-spiro[4.4]nonane core confers a rigid spirocyclic structure that significantly reduces the number of possible low-energy conformations compared to a flexible, linear aliphatic carboxylic acid such as hexanoic acid [1]. This conformational restriction is a key strategy in drug design for improving target specificity and reducing entropy penalties upon binding. While a direct experimental comparison of this specific compound to hexanoic acid is not available, the class-level effect is well-established. Spirocyclic scaffolds like this one exhibit a higher fraction of sp3-hybridized carbons (Fsp3), typically >0.6, which is associated with improved aqueous solubility and higher success rates in clinical development compared to flatter, more aromatic compounds [1]. For example, a study comparing a diazaspiro[4.5]decane derivative to its linear analog demonstrated a significant increase in Fsp3 (0.67 vs 0.42) and a beneficial decrease in Log D at pH 7.4 (1.8 vs 2.5) . This demonstrates the tangible impact of a spirocyclic core on key drug-like properties.

Conformational flexibility
Class-level
Rotatable bonds: 1 (spiro) vs. 4 (hexanoic acid)
Rigid scaffold favors pre-organized pharmacophore design
Class-level effect; higher Fsp3 reported for spirocycles
Conformational Restriction Scaffold Design Fragment-Based Drug Discovery

Commercial Purity and Availability

2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid (CAS: 18363-10-5) is available from major suppliers with a guaranteed purity of 95.0% or higher . This high purity is critical for use in quantitative biological assays and as a reliable intermediate in multi-step syntheses. In contrast, the related analog 1-Oxaspiro[4.4]nonane-4-carboxylic acid (CAS not specified) is listed as having a different molecular formula (C9H14O3) and is not as widely available, limiting its use as a direct comparator for this specific scaffold . Furthermore, the target compound has a well-defined structure, with an InChIKey of RHSJEQPXBBAWME-UHFFFAOYSA-N, ensuring unambiguous identification and procurement .

Commercial purity
Specification review
≥95% purity vs. no specification for analog
Established purity reduces risk of structural misidentification
Vendor data; confirm with certificate of analysis
Chemical Synthesis Procurement Quality Control

Research Applications


CNS Lead Optimization: Blood-Brain Barrier Penetration

The XLogP3-AA value of 0.4 for 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid makes it a suitable acidic moiety for designing CNS-active drug candidates [1]. Its lower lipophilicity, compared to the larger 2-oxa-spiro[4.5]decane analog, can be leveraged to optimize the balance between membrane permeability and metabolic stability, a critical parameter in CNS drug development [2]. Researchers can incorporate this scaffold to reduce the overall lipophilicity of a lead series while maintaining a rigid, three-dimensional core [3].

Conformationally Restricted Pharmacophore Design

The rigid spirocyclic framework of 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid is an ideal starting point for the development of selective enzyme inhibitors or receptor ligands [3]. Its low number of rotatable bonds (1) pre-organizes the carboxylate group for specific electrostatic interactions, potentially enhancing binding affinity and reducing entropic penalties compared to more flexible carboxylic acid analogs [3]. This is particularly valuable in fragment-based drug discovery and scaffold-hopping strategies.

HTS and Compound Library Enrichment

As a readily available, high-purity building block, 2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid can be used to generate diverse spirocyclic derivatives for inclusion in screening libraries [1]. Its defined three-dimensional shape increases the chemical diversity and 'lead-likeness' of a collection, which is a key factor in improving HTS hit rates [3]. The commercial availability at 95%+ purity ensures that the material is suitable for automated synthesis and primary screening without requiring extensive purification .

Application
Selection Property
Validation Focus
CNS lead optimization
Low computed lipophilicity (XLogP3-AA)
LogP and metabolic stability endpoints
Conformationally restricted pharmacophores
Rigid spirocyclic core with defined carboxylate orientation
Binding affinity and selectivity assays
HTS library enrichment
High-purity, three-dimensional building block
Purity verification and scaffold diversity metrics

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